molecular formula C11H11N3O2 B1598294 benzyl 5-amino-1H-pyrazole-4-carboxylate CAS No. 32016-28-7

benzyl 5-amino-1H-pyrazole-4-carboxylate

Cat. No.: B1598294
CAS No.: 32016-28-7
M. Wt: 217.22 g/mol
InChI Key: QBEUXDWEKIOSIL-UHFFFAOYSA-N
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Description

Benzyl 5-amino-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C11H11N3O2

Biochemical Analysis

Biochemical Properties

Benzyl 5-Amino-1H-Pyrazole-4-Carboxylate has been found to interact with various enzymes and proteins. For instance, it has been designed and synthesized as a novel pan-FGFR covalent inhibitor, targeting both wild-type and the gatekeeper mutants . This suggests that it can interact with FGFRs (Fibroblast Growth Factor Receptors), which play a critical role in various cancers .

Cellular Effects

The effects of this compound on cells are primarily related to its role as an FGFR inhibitor. The aberrant activation of FGFRs is known to play a critical role in various cancers, leading to the development of several FGFR inhibitors in the clinic . Therefore, this compound could potentially influence cell function by modulating FGFR activity.

Molecular Mechanism

The molecular mechanism of this compound is related to its ability to inhibit FGFRs. It has been designed as a covalent inhibitor, meaning it forms a covalent bond with its target, leading to irreversible inhibition . This could result in changes in gene expression and cellular signaling pathways related to FGFR activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 5-amino-1H-pyrazole-4-carboxylate typically involves the reaction of benzyl chloride with 5-amino-1H-pyrazole-4-carboxylic acid under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 5-amino-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of benzyl 5-amino-1H-pyrazole-4-carboxylic acid.

  • Reduction: Reduction reactions can produce this compound derivatives with reduced functional groups.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrazole derivatives.

Scientific Research Applications

Benzyl 5-amino-1H-pyrazole-4-carboxylate has found applications in several scientific research areas:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of various diseases.

  • Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Benzyl 5-amino-1H-pyrazole-4-carboxylate is similar to other pyrazole derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:

  • Benzyl 3-amino-2H-pyrazole-4-carboxylate

  • Benzyl 5-amino-1H-pyrazole-3-carboxylate

  • Benzyl 3-amino-1H-pyrazole-4-carboxylate

These compounds share the pyrazole core but differ in the position of the amino and carboxylate groups, leading to variations in their chemical and biological properties.

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Properties

IUPAC Name

benzyl 5-amino-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-10-9(6-13-14-10)11(15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEUXDWEKIOSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402351
Record name benzyl 5-amino-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32016-28-7
Record name benzyl 5-amino-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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